
1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties This compound consists of a pyridinium core substituted with a dimethylcarbamoyl group and a morpholine ring, paired with a tetraphenylborate anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate typically involves the reaction of 4-morpholinopyridine with dimethylcarbamoyl chloride in the presence of a base, followed by the addition of sodium tetraphenylborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
-
Formation of the Pyridinium Intermediate
- React 4-morpholinopyridine with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane).
- The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
-
Formation of the Tetraphenylborate Salt
- Add sodium tetraphenylborate to the reaction mixture.
- Stir the mixture at room temperature until the formation of the desired product is complete.
- Isolate the product by filtration and purify it by recrystallization from an appropriate solvent (e.g., acetonitrile).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and solvent purity, is essential to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.
Oxidation and Reduction: The dimethylcarbamoyl group can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The compound is susceptible to hydrolysis, especially in the presence of water or aqueous acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.
Major Products
Substitution Reactions: Substituted pyridinium derivatives.
Oxidation: Oxidized products of the dimethylcarbamoyl group.
Reduction: Reduced forms of the dimethylcarbamoyl group.
Hydrolysis: Decomposition products including dimethylamine and morpholinopyridine derivatives.
科学的研究の応用
1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on the context. The dimethylcarbamoyl group is known to interact with active sites of enzymes, potentially leading to inhibition or alteration of enzymatic function. The pyridinium core and morpholine ring may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-(Dimethylamino)-1-((Methoxycarbonyl)oxy)pyridinium Tetraphenylborate
- Tetraphenylborate Salt of Bambuterol
- Tetraphenylborate Salt of Atropine
Uniqueness
1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the morpholine ring and the dimethylcarbamoyl group differentiates it from other similar compounds, providing unique chemical and biological properties.
特性
| 308124-98-3 | |
分子式 |
C36H38BN3O3 |
分子量 |
571.5 g/mol |
IUPAC名 |
(4-morpholin-4-ylpyridin-1-ium-1-yl) N,N-dimethylcarbamate;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C12H18N3O3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-13(2)12(16)18-15-5-3-11(4-6-15)14-7-9-17-10-8-14/h1-20H;3-6H,7-10H2,1-2H3/q-1;+1 |
InChIキー |
JLZPHSXSIJFNLH-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)C(=O)O[N+]1=CC=C(C=C1)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


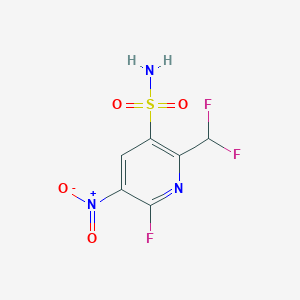
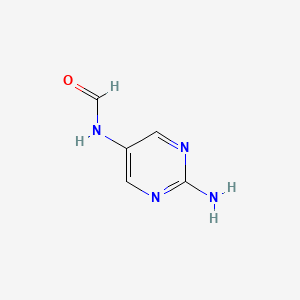
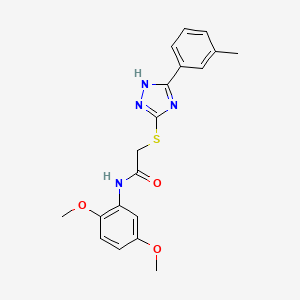
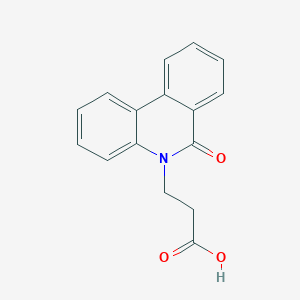
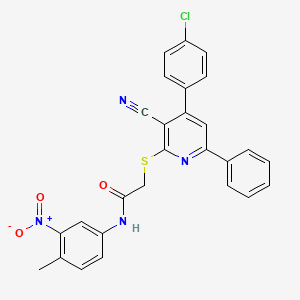
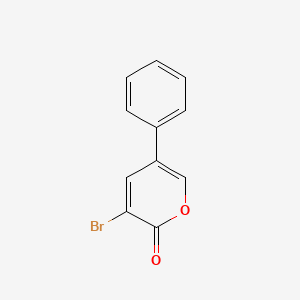
![5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B11775066.png)
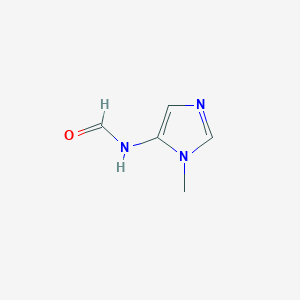
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11775072.png)
![2-(3-Ethyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11775073.png)
![6H-Imidazo[4,5-d]thiazole](/img/structure/B11775084.png)
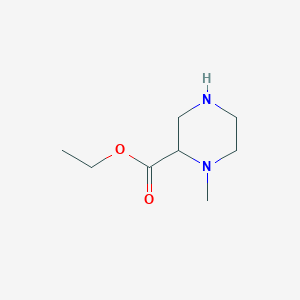
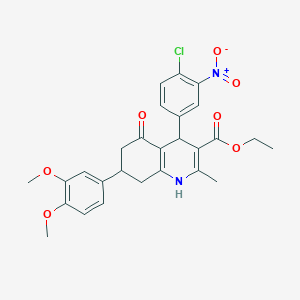
![6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775118.png)
